N-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide
Overview
Description
N-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is a useful research compound. Its molecular formula is C22H21ClN2O4S and its molecular weight is 444.9 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide is 444.0910560 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Reactions and Synthesis Techniques
Research on related compounds, such as N-phenylmaltimide derivatives and tetrazole derivatives, provides insights into potential synthetic routes and reactions involving sulfonyl chloride and sulfonamide groups. These studies highlight the versatility of sulfonyl and phenoxy derivatives in chemical synthesis, suggesting possible synthetic strategies for N
1-(2-chlorophenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide (Cremlyn & Nunes, 1987); (Al-Hourani et al., 2015).Crystallographic Studies
Docking studies and crystal structure analysis of tetrazole derivatives have been conducted, offering a foundation for understanding the molecular geometry and potential binding interactions of similar compounds. Such structural analyses are crucial for drug design and material science applications (Al-Hourani et al., 2015).
Potential Applications
Pesticidal Activity
Derivatives of phenyl tribromomethyl sulfone, sharing structural similarities with the sulfone and phenyl groups in N
1-(2-chlorophenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide, have been explored for their potential pesticidal activity. This suggests possible applications in developing new pesticides or herbicides (Borys et al., 2012).Antipathogenic Activity
Research on thiourea derivatives indicates significant antipathogenic activity, especially against biofilm-forming bacteria. This highlights a potential area of application for similar compounds in addressing microbial resistance and infection control (Limban et al., 2011).
Environmental Implications
- Environmental Mobility and Persistence: Studies on the transport and environmental behavior of related herbicides and their transformation products offer insights into the ecological impact of chemical compounds with similar structures. Understanding the mobility, persistence, and degradation pathways of these compounds can inform environmental risk assessments and pollution management strategies (Veeh et al., 1994).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16(22(26)24-21-11-7-6-10-20(21)23)25(30(2,27)28)17-12-14-19(15-13-17)29-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIMXBHIYVDZSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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